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molecular formula C6H11NO5 B8292540 6-(Nitrooxy)hexanoic acid

6-(Nitrooxy)hexanoic acid

Cat. No. B8292540
M. Wt: 177.16 g/mol
InChI Key: CBSFPBTYVIYRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08784871B2

Procedure details

19.1 mmol Ethyl 6-nitrooxy-hexanoate were dissolved in 222 ml Methanol/THF 1:1. 37.5 ml 1M Lithiumhydroxide in Water were added to the reaction and the cloudy solution was heated for 18 hours at 50° C. After cooling to room temperature the solution was concentrated in vacuo. The pH level of the solution was brought down to 1 with HCl 25% and extracted two times with TMBE. The organic phases were combined, washed with brine, dried over Na2SO4 and the solvent was removed in vacuo leaving 3.43 g.
Name
Ethyl 6-nitrooxy-hexanoate
Quantity
19.1 mmol
Type
reactant
Reaction Step One
Name
Methanol THF
Quantity
222 mL
Type
solvent
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]CC)=[O:11])([O-:3])=[O:2].[OH-].[Li+]>CO.C1COCC1.O>[N+:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Ethyl 6-nitrooxy-hexanoate
Quantity
19.1 mmol
Type
reactant
Smiles
[N+](=O)([O-])OCCCCCC(=O)OCC
Name
Methanol THF
Quantity
222 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted two times with TMBE
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving 3.43 g

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])OCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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